REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].O=P(Cl)(Cl)[Cl:8].[CH3:11][O:12][C:13]1([CH3:20])[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.C([O-])(=O)C.[Na+]>ClCCl>[Cl:8][C:16]1[CH2:17][CH2:18][C:13]([O:12][CH3:11])([CH3:20])[CH2:14][C:15]=1[CH:3]=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
1.298 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.426 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
COC1(CCC(CC1)=O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
STIRRING
|
Details
|
stirred 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours at ambient temperature
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×125 mL)
|
Type
|
WASH
|
Details
|
The diethyl ether extracts were washed with NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was chromatographed on silica gel with 0 to 5% ethyl acetate in hexanes as the eluent
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CC(CC1)(C)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |